molecular formula C4H9N3 B6176771 2-azidobutane CAS No. 53372-19-3

2-azidobutane

Cat. No.: B6176771
CAS No.: 53372-19-3
M. Wt: 99.13 g/mol
InChI Key: WOAFFPVHLXPFEG-UHFFFAOYSA-N
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Description

It is a colorless, volatile liquid that is used in a wide range of scientific experiments and industrial applications. The compound is characterized by the presence of an azide group (-N3) attached to the second carbon of a butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azidobutane can be synthesized through the nucleophilic substitution reaction of 2-bromobutane with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction proceeds as follows:

C4H9Br+NaN3C4H9N3+NaBr\text{C4H9Br} + \text{NaN3} \rightarrow \text{C4H9N3} + \text{NaBr} C4H9Br+NaN3→C4H9N3+NaBr

The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-Azidobutane undergoes several types of chemical reactions, including:

    Reduction: Reduction of this compound with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) yields 2-butylamine.

    Substitution: The azide group can be substituted by other nucleophiles in the presence of suitable catalysts.

    Cycloaddition: this compound can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Reduction: LiAlH4 in dry ether or Pd/C with hydrogen gas.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of catalysts like copper(I) iodide.

    Cycloaddition: Alkynes or alkenes in the presence of copper(I) catalysts.

Major Products

    Reduction: 2-Butylamine

    Substitution: Corresponding substituted products depending on the nucleophile used.

    Cycloaddition: Triazoles

Scientific Research Applications

2-Azidobutane is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of amines and heterocycles.

    Biology: In bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azidobutane involves its ability to act as a nucleophile or participate in cycloaddition reactions. The azide group is highly reactive and can undergo nucleophilic substitution or addition reactions, leading to the formation of various products. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process .

Comparison with Similar Compounds

Similar Compounds

    1-Azidobutane: Similar structure but with the azide group attached to the first carbon.

    2-Azido-2-methylpropane: Similar structure but with a methyl group attached to the second carbon.

    2-Azidoethanol: Similar structure but with a hydroxyl group attached to the second carbon.

Uniqueness

2-Azidobutane is unique due to its specific reactivity and the position of the azide group on the butane chain. This positioning allows for selective reactions and the formation of specific products that may not be achievable with other azide compounds .

Properties

CAS No.

53372-19-3

Molecular Formula

C4H9N3

Molecular Weight

99.13 g/mol

IUPAC Name

2-azidobutane

InChI

InChI=1S/C4H9N3/c1-3-4(2)6-7-5/h4H,3H2,1-2H3

InChI Key

WOAFFPVHLXPFEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=[N+]=[N-]

Purity

95

Origin of Product

United States

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